molecular formula C25H21ClN4O3 B11108495 4-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11108495
M. Wt: 460.9 g/mol
InChI Key: QQBSKCSGPGFGCV-UHFFFAOYSA-N
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Description

4-Chlorobenzamide , has the following chemical formula:

C7H6ClNO\text{C}_7\text{H}_6\text{ClNO}C7​H6​ClNO

. It is a compound with a molecular weight of 155.582 g/mol. The IUPAC Standard InChI for this compound is:

InChI=1S/C7H6ClNO/c86315(246)7(9)10/h14H,(H2,9,10)\text{InChI}=1\text{S/C}_7\text{H}_6\text{ClNO}/c8-6-3-1-5(2-4-6)7(9)10/h1-4H, (H_2,9,10)InChI=1S/C7​H6​ClNO/c8−6−3−1−5(2−4−6)7(9)10/h1−4H,(H2​,9,10)

.

Preparation Methods

Synthetic Routes: The synthetic routes for 4-Chlorobenzamide involve the condensation of 4-chlorobenzoic acid with hydrazine derivatives. The reaction typically proceeds under mild conditions, resulting in the formation of the target compound .

Industrial Production Methods: Industrial production methods may vary, but the synthesis usually occurs through efficient and scalable processes. These methods ensure high yields and purity for commercial applications.

Chemical Reactions Analysis

4-Chlorobenzamide can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the amine group can lead to the formation of imines or other derivatives.

Common reagents and conditions depend on the specific reaction type. Major products include substituted benzamides and related compounds.

Scientific Research Applications

4-Chlorobenzamide finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Research: Researchers use it as a building block for more complex molecules.

    Industry: It could serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or dyes.

Mechanism of Action

The exact mechanism of action for 4-Chlorobenzamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 4-Chlorobenzamide is unique due to its specific substitution pattern, similar compounds include other benzamides and hydrazine derivatives.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

4-chloro-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C25H21ClN4O3/c26-19-12-10-18(11-13-19)24(32)27-16-22(31)28-29-23-20-8-4-5-9-21(20)30(25(23)33)15-14-17-6-2-1-3-7-17/h1-13,33H,14-16H2,(H,27,32)

InChI Key

QQBSKCSGPGFGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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